

An In-Depth Technical Guide to 22-SLF and Related FBXO22-Recruiting PROTACs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 22-SLF

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Abstract

This technical guide provides a comprehensive overview of **22-SLF**, a pioneering Proteolysis Targeting Chimera (PROTAC), and its related analogs that recruit the E3 ubiquitin ligase F-box protein 22 (FBXO22). **22-SLF** effectively degrades the FK506-binding protein 12 (FKBP12) by inducing its proximity to FBXO22, leading to ubiquitination and subsequent proteasomal degradation. This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for its characterization, and explores the structure-activity relationship of related compounds. The information presented herein is intended to serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating further investigation and development of novel FBXO22-based therapeutics.

Introduction to 22-SLF

22-SLF is a heterobifunctional molecule designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of FKBP12, a protein implicated in various cellular processes and diseases. It is composed of a ligand for FKBP12 (a derivative of the synthetic ligand of FKBP12, SLF), a linker, and a reactive moiety that engages the E3 ligase FBXO22.[1][2][3] The discovery of **22-SLF** was facilitated by a CRISPR activation screen designed to identify E3 ligases that could be harnessed for targeted protein degradation.[3] This approach revealed

that transcriptional activation of the FBXO22 gene rendered cells susceptible to **22-SLF**-mediated degradation of FKBP12.[3]

Mechanism of Action

The primary mechanism of action of **22-SLF** involves the formation of a ternary complex between FKBP12, **22-SLF**, and the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex containing FBXO22 as the substrate receptor.[4][5] The α -chloroacetamide "warhead" of **22-SLF** covalently engages cysteine residues C227 and C228 on FBXO22.[4] This covalent interaction facilitates the recruitment of FKBP12 to the E3 ligase complex, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[4][5] The degradation of FKBP12 is dependent on the presence of FBXO22 and can be blocked by proteasome inhibitors (e.g., MG132) and neddylation inhibitors (e.g., MLN4924), confirming the involvement of the Cullin-RING ligase machinery.[5]

Quantitative Data Summary

The efficacy of **22-SLF** and its analogs is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The available data for **22-SLF** is summarized in the table below. While an acrylamide analog (22a-SLF) has been synthesized, its quantitative degradation data is not yet publicly available.[4]

Compound	Target Protein	Cell Line	DC50 (μ M)	Dmax (%)	Reference
22-SLF	FKBP12	HEK293T	0.5	~89	[5]

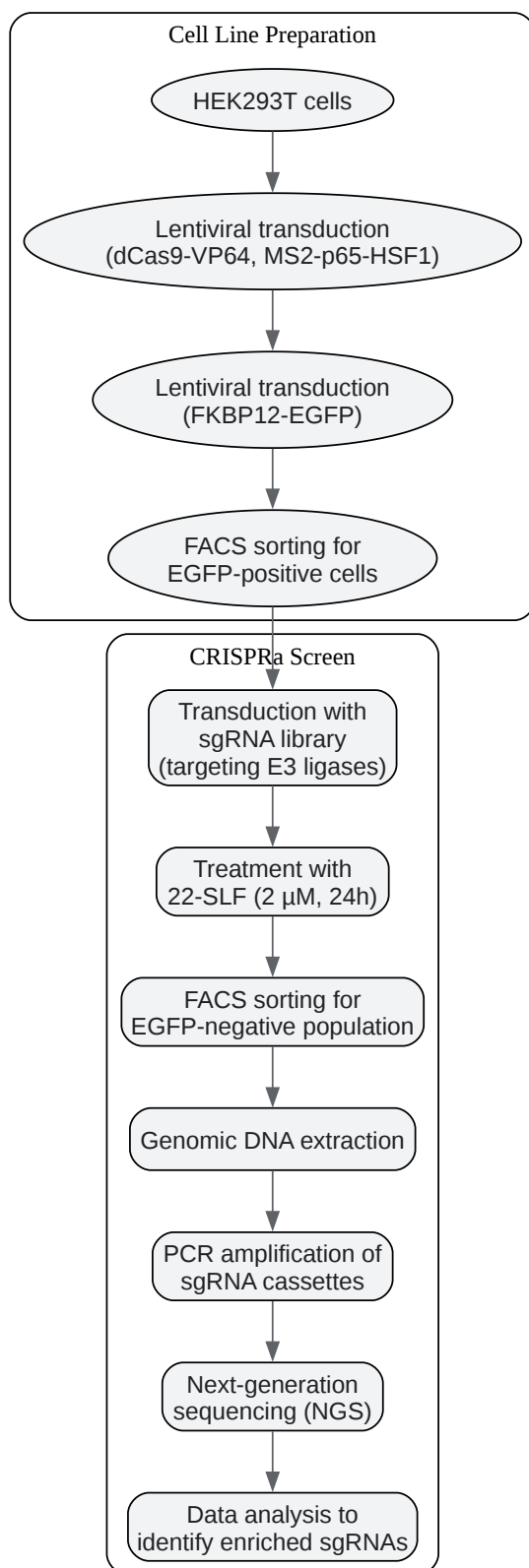
Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize **22-SLF** and its analogs.

CRISPR Activation (CRISPRa) Screen for E3 Ligase Identification

This protocol describes the CRISPRa screen used to identify FBXO22 as the E3 ligase recruited by **22-SLF**.^[4]

Experimental Workflow:



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CRISPRa screen workflow for E3 ligase identification.

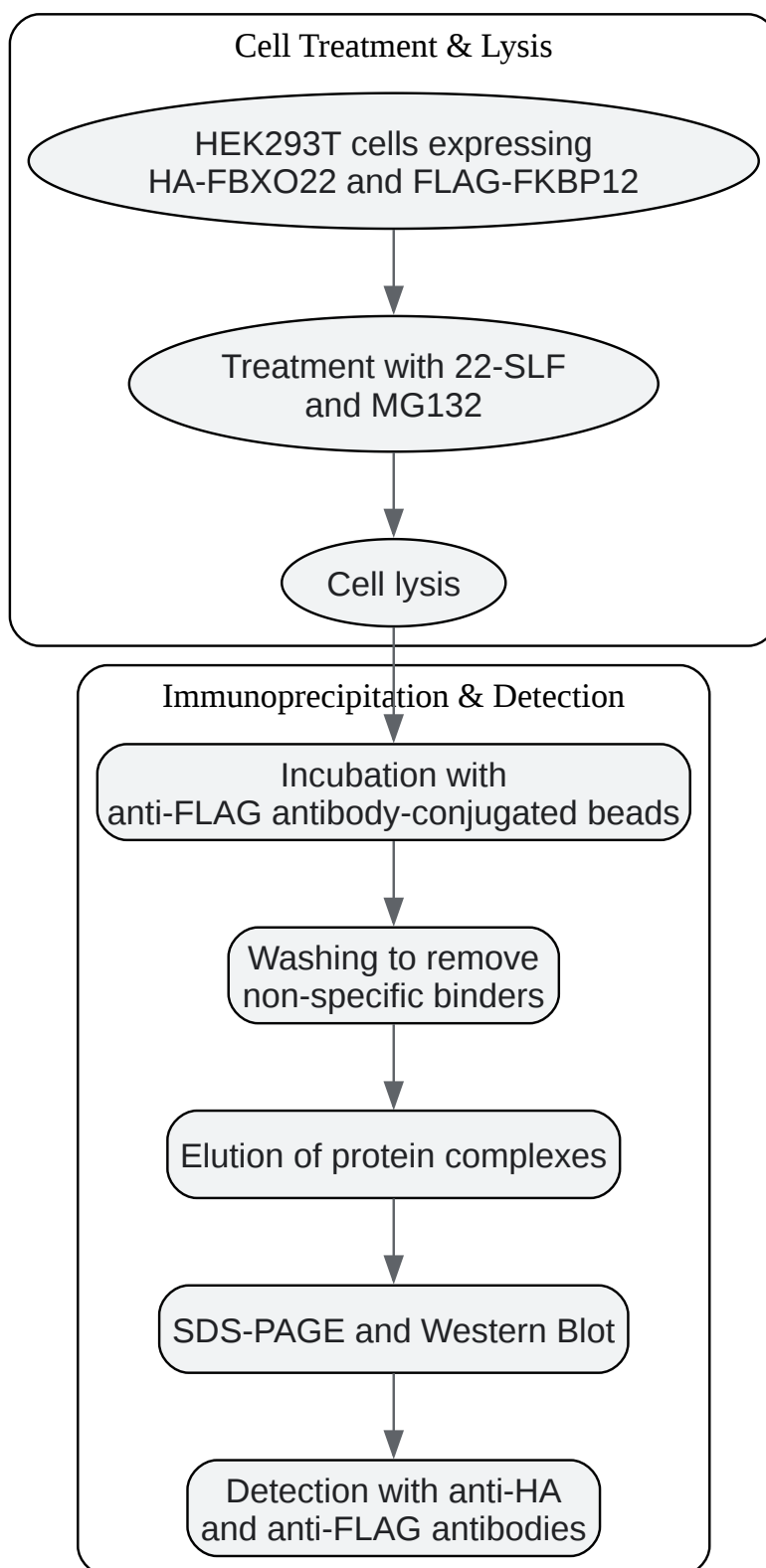
Methodology:

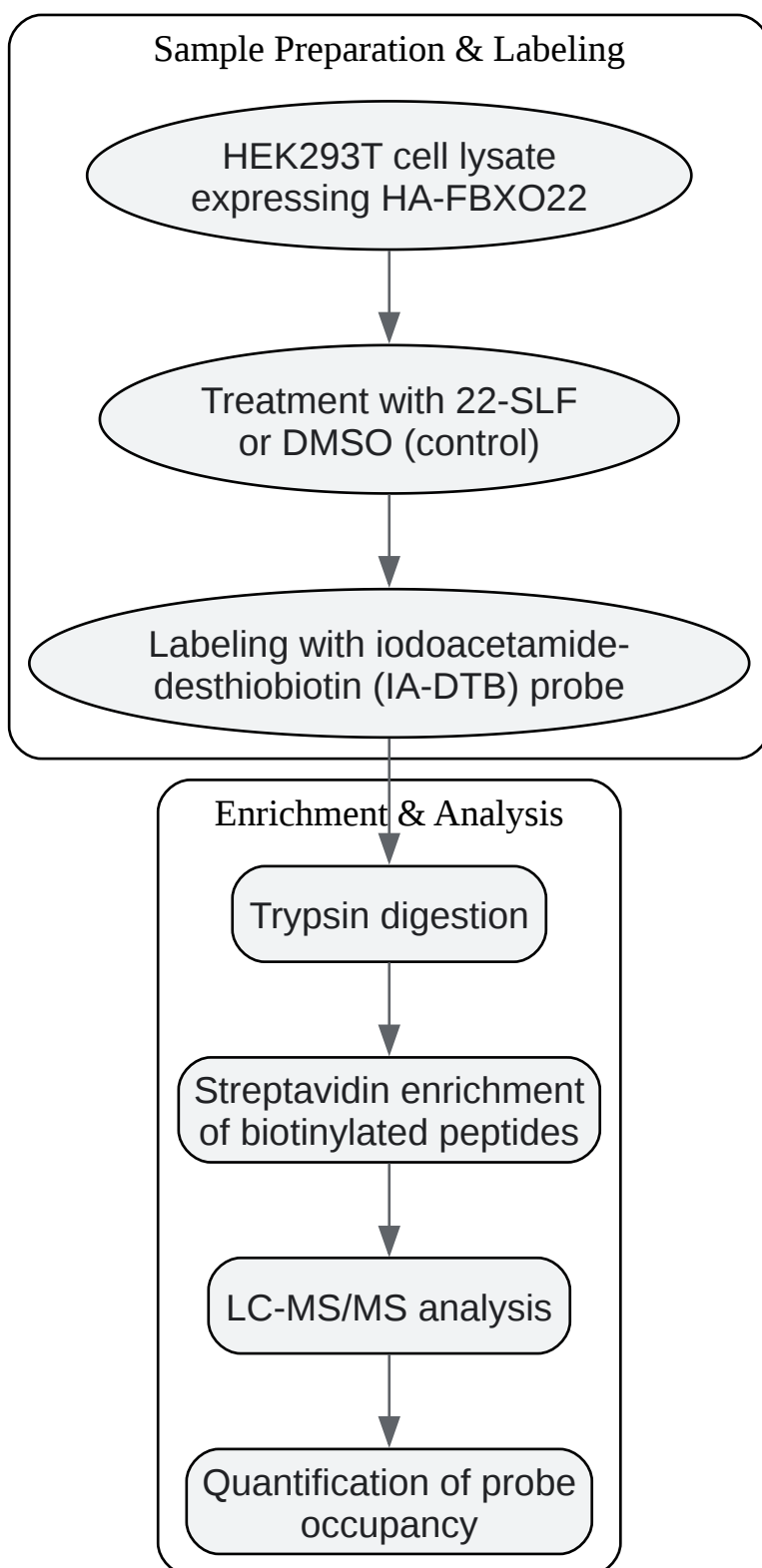
- **Cell Line Generation:** HEK293T cells are first transduced with lentiviruses expressing the components of the CRISPRa system (dCas9-VP64 and MS2-p65-HSF1). Subsequently, these cells are transduced with a lentivirus expressing a fusion of the target protein (FKBP12) and a fluorescent reporter (EGFP). EGFP-positive cells are then isolated by fluorescence-activated cell sorting (FACS).
- **sgRNA Library Transduction:** The stable cell line is then transduced with a pooled sgRNA library targeting the promoter regions of human E3 ubiquitin ligases.
- **Compound Treatment and Screening:** The transduced cell population is treated with **22-SLF** (2 μ M for 24 hours). Cells in which an E3 ligase essential for degradation is overexpressed will exhibit a decrease in FKBP12-EGFP levels.
- **FACS and Sequencing:** FACS is used to isolate the EGFP-negative cell population. Genomic DNA is extracted from these cells, and the sgRNA cassettes are amplified by PCR.
- **Data Analysis:** The amplified sgRNAs are identified and quantified by next-generation sequencing. sgRNAs that are significantly enriched in the EGFP-negative population correspond to the E3 ligases involved in the degradation process.

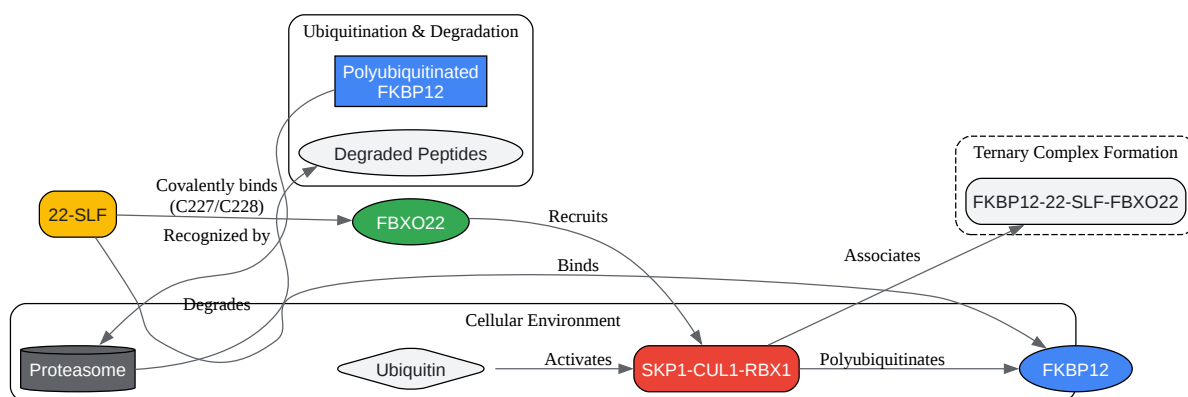
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol details the co-immunoprecipitation assay used to confirm the formation of the FKBP12-**22-SLF**-FBXO22 ternary complex.[\[4\]](#)

Experimental Workflow:







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- To cite this document: BenchChem. [An In-Depth Technical Guide to 22-SLF and Related FBXO22-Recruiting PROTACs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613528#22-slf-related-compounds-and-analogs]

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